1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] (9CI)
Description
1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] (9CI) is an imidazolium-based ionic liquid (IL) composed of a 1-methylimidazolium cation and a tetrafluoroborate (BF₄⁻) anion. For example, 1-methylimidazolium trifluoromethanesulfonate (triflate) is a related IL used in catalysis and electrolyte applications due to its high thermal stability and ionic conductivity . The tetrafluoroborate anion is smaller and less coordinating than triflate, which may enhance solubility in polar solvents and reduce viscosity .
Properties
IUPAC Name |
1-methylimidazole;3-methyl-1H-imidazol-3-ium;ditetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H6N2.2BF4/c3*1-6-3-2-5-4-6;2*2-1(3,4)5/h3*2-4H,1H3;;/q;;;2*-1/p+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNFQIXRVSNXHK-UHFFFAOYSA-P | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CN1C=CN=C1.C[N+]1=CNC=C1.C[N+]1=CNC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20B2F8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] can be synthesized through the reaction of 1-methylimidazole with tetrafluoroboric acid. The reaction typically involves mixing 1-methylimidazole with a solution of tetrafluoroboric acid in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized equipment and processes to ensure high yield and purity. The production process may involve continuous flow reactors, distillation, and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution reactions can be carried out using various electrophiles and nucleophiles under different reaction conditions.
Major Products Formed:
Oxidation reactions can produce N-oxide derivatives of N-methylimidazole.
Reduction reactions can yield imidazole derivatives with reduced functional groups.
Substitution reactions can lead to the formation of various substituted imidazole compounds.
Scientific Research Applications
Synthesis of 1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] (9CI)
The synthesis of [MIEA][BF4] typically involves a two-step process. Initially, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium bromide ([MIEA][Br]) is synthesized by reacting N-methylimidazole with tert-butyl N-(2-bromoethyl)carbamate in anhydrous conditions. Subsequently, this compound is treated with potassium tetrafluoroborate (KBF4) to replace the bromide ion with tetrafluoroborate, yielding the desired ionic liquid .
Properties
[MIEA][BF4] exhibits several beneficial properties:
- High Polarity : Enhances solubility for various organic compounds.
- Thermal Stability : Suitable for high-temperature applications.
- Low Vapor Pressure : Reduces evaporation losses during processes.
These properties make it a versatile solvent and reagent in various chemical reactions.
Analytical Chemistry
[MIEA][BF4] has been successfully utilized as a labeling agent in glycan profiling and identification. Its application in mass spectrometry has shown improved ionization efficiency compared to traditional labeling methods. For instance, it has been used to label N-glycans from glycoproteins such as horseradish peroxidase and RNase B, demonstrating superior detection sensitivity .
Electrochemical Applications
The compound serves as a solvent for electrochemical reactions due to its excellent ionic conductivity. Its use in lithium-ion batteries has been explored, where it acts as an electrolyte that enhances battery performance by improving charge transfer rates and stability . Ionic liquids like [MIEA][BF4] are particularly advantageous in these systems due to their non-volatility and thermal stability.
Material Science
In material science, [MIEA][BF4] has been investigated for its potential in synthesizing advanced materials. Its unique properties allow it to act as a medium for polymerization reactions and the formation of nanostructured materials. Studies have demonstrated its efficacy in facilitating the synthesis of polymers with tailored properties .
Case Study 1: Glycan Profiling
A significant study highlighted the use of [MIEA][BF4] as a labeling agent for oligosaccharides. The research demonstrated that glycan profiles obtained using [MIEA][BF4] were comparable to those labeled with traditional agents but offered enhanced ionization efficiency in mass spectrometry. This advancement allows for more sensitive detection of glycan structures in complex biological samples .
Case Study 2: Electrochemical Performance
Research into the electrochemical applications of [MIEA][BF4] showed that it could be effectively used as an electrolyte in lithium-ion batteries. The ionic liquid's high ionic conductivity contributed to improved charge/discharge cycles and overall battery efficiency. The study concluded that incorporating [MIEA][BF4] could lead to the development of safer and more efficient energy storage systems .
Mechanism of Action
1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] is similar to other imidazole derivatives, such as 1H-imidazole, 1-ethyl-, mono[tetrafluoroborate(1-)] and 1H-imidazole, 1-propyl-, mono[tetrafluoroborate(1-)]. it is unique in its specific substitution pattern and the presence of the tetrafluoroborate group, which imparts distinct chemical and physical properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Substituent Modifications on the Imidazole Ring
- 1H-Imidazole, 1-methyl- (CAS 616-47-7) : The parent compound lacks an anion and is a liquid at room temperature (boiling point ~471 K). It serves as a precursor for synthesizing imidazolium salts .
- 1H-Imidazole, 1-[(pentyloxy)methyl]-(9CI) : Features a pentyloxymethyl substituent, increasing hydrophobicity. Its density (0.98 g/cm³) and boiling point (155–156°C at 18 Torr) reflect its larger alkyl chain .
- Molecular weight: 164.23 g/mol .
(b) Anion Variations in Imidazolium Salts
| Compound Name | Anion | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 1-Methylimidazolium tetrafluoroborate | BF₄⁻ | C₄H₇N₂·BF₄ | ~169.93* | Low viscosity, high thermal stability |
| 1-Methylimidazolium triflate | CF₃SO₃⁻ | C₅H₇F₃N₂O₃S | 232.18 | High conductivity, hygroscopic |
| 3-Butyl-1-methylimidazolium BF₄⁻ | BF₄⁻ | C₈H₁₅N₂·BF₄ | 226.02 | Ionic liquid solvent, moderate polarity |
*Calculated based on formula from .
(c) Fluorophore-Containing Imidazoles
Compounds like 9CI (anthracene-containing imidazole derivatives) exhibit fluorescence dependent on the fluorophore's size. For instance, substituents with large π-systems (e.g., anthracene) enhance fluorescence intensity, whereas smaller aromatic rings (e.g., in compounds 3–4 ) show negligible signals .
Physicochemical Properties
- Thermal Stability : Tetrafluoroborate salts generally decompose above 300°C, outperforming halide-based ILs but underperforming compared to bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) salts.
- Solubility : BF₄⁻ salts are miscible with water and polar organic solvents, whereas triflate salts exhibit higher hydrophilicity .
- Viscosity : 1-Methylimidazolium BF₄⁻ has lower viscosity (e.g., ~35 cP at 25°C) compared to bulkier anion-based ILs .
Biological Activity
1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] (9CI) is a derivative of imidazole that has garnered attention for its potential biological activities. Imidazole and its derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, toxicity studies, and potential therapeutic applications.
1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] is characterized by the presence of a tetrafluoroborate anion, which influences its solubility and reactivity. The imidazole ring contributes to its biological activity through interactions with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that imidazolium-based ionic liquids, including those containing tetrafluoroborate anions, exhibit significant antibacterial properties. For instance, research showed that these compounds could inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus through mechanisms involving disruption of bacterial membranes and interference with metabolic processes .
Table 1: Antibacterial Efficacy of Imidazolium Ionic Liquids
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1H-Imidazole, 1-methyl-, BF4 | E. coli | 500 μM |
| 1H-Imidazole, 1-methyl-, BF4 | S. aureus | 2750 μM |
| Other Imidazolium ILs | Various Gram-negative bacteria | Varies (500 μM - 3000 μM) |
Antifungal Activity
Imidazole derivatives are also recognized for their antifungal properties. Compounds similar to 1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] have been shown to inhibit fungal growth in vitro, suggesting potential applications in treating fungal infections .
Anti-inflammatory Effects
The anti-inflammatory activity of imidazole derivatives can be attributed to their ability to modulate immune responses. Studies indicate that these compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of any new compound. Research involving imidazolium-based ionic liquids suggests that while many exhibit low toxicity in vitro, some may present moderate toxicity under specific conditions. For example, studies have shown that certain derivatives can affect cell viability at concentrations exceeding 500 μM .
Table 2: Toxicity Profile of Imidazolium Ionic Liquids
| Compound | Cell Line | EC50 (μM) |
|---|---|---|
| 1H-Imidazole, 1-methyl-, BF4 | HeLa | 1170 |
| 1H-Imidazole, 1-methyl-, BF4 | IPC-81 | 500 |
| Other Imidazolium ILs | Various | Varies (100 - 2000 μM) |
The biological activity of imidazole derivatives is largely attributed to their interaction with cellular targets:
- Membrane Disruption : The amphiphilic nature of these compounds allows them to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in bacteria and fungi.
- Enzyme Inhibition : Some imidazoles act as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival.
- Receptor Modulation : Imidazoles can interact with various receptors in the body, influencing physiological responses such as blood pressure regulation and inflammatory processes .
Case Studies
Several case studies highlight the therapeutic potential of imidazole derivatives:
- Antibacterial Efficacy : A study examining the effects of imidazolium salts on Klebsiella pneumoniae demonstrated a significant reduction in bacterial load in vitro and in animal models.
- Fungal Infections : Research on the antifungal properties of related compounds has shown promising results against Candida albicans, indicating potential for clinical applications.
Q & A
Q. What are the optimal synthetic routes for preparing 1-methylimidazolium tetrafluoroborate with high purity and yield?
The synthesis typically involves a two-step process:
Quaternization : Reacting 1-methylimidazole with a methylating agent (e.g., methyl iodide) to form the imidazolium cation.
Anion exchange : Replacing the iodide with tetrafluoroborate (BF₄⁻) via metathesis using NaBF₄ or AgBF₄ in aqueous or solvent-based systems .
Key considerations:
Q. Which spectroscopic techniques are most effective for characterizing 1-methylimidazolium tetrafluoroborate?
- ¹H/¹³C NMR : Confirms cation structure (e.g., chemical shifts for imidazolium protons at δ 7.5–9.5 ppm) .
- FT-IR : Identifies BF₄⁻ absorption bands near 1,050 cm⁻¹ (B-F stretching) and cation-related C-H vibrations .
- Elemental Analysis : Validates stoichiometry (C, H, N, B, F content) against theoretical values .
Q. What are the critical physicochemical properties of this ionic liquid for electrochemical applications?
| Property | Value/Range | Method | Reference |
|---|---|---|---|
| Density | 1.2–1.3 g/cm³ | Pycnometry | |
| Thermal Stability | Up to 300°C (decomp) | TGA/DSC | |
| Conductivity | 10–15 mS/cm (25°C) | Impedance Spectroscopy |
Advanced Research Questions
Q. How can computational models resolve contradictions in reported electrochemical behavior of 1-methylimidazolium tetrafluoroborate?
Discrepancies in conductivity or ion mobility often arise from impurities (e.g., residual halides) or solvent interactions.
- Density Functional Theory (DFT) : Predicts ion-pairing strengths and solvation effects .
- Molecular Dynamics (MD) : Simulates diffusion coefficients and correlates with experimental conductivity .
Example: MD simulations show BF₄⁻ anion mobility decreases in polar solvents due to strong hydrogen bonding, aligning with conductivity drops observed experimentally .
Q. What strategies address conflicting thermal stability data across studies?
Contradictions may stem from:
- Measurement conditions : Oxidative vs. inert atmospheres (TGA under N₂ vs. air) .
- Purity levels : Halide contaminants (e.g., Cl⁻) lower decomposition temperatures by up to 50°C .
Methodological resolution : - Standardize TGA protocols (heating rate: 10°C/min, N₂ flow).
- Pre-purify via column chromatography or recrystallization .
Q. How can structural modifications enhance the functionality of 1-methylimidazolium tetrafluoroborate?
- Cation functionalization : Introducing electron-withdrawing groups (e.g., -CN) to the imidazolium ring improves electrochemical stability .
- Hybrid ionic liquids : Combining BF₄⁻ with other anions (e.g., PF₆⁻) tunes hydrophobicity and thermal range .
Case study: Substituting the methyl group with a cyanopropyl chain (as in 1-cyanopropyl-3-methylimidazolium BF₄⁻) increases thermal stability to 320°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
